5-Chloro[1,3]oxazolo[5,4-B]pyridine
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Overview
Description
5-Chloro[1,3]oxazolo[5,4-B]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a chlorine atom at the 5-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro[1,3]oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial synthesis, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro[1,3]oxazolo[5,4-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Oxidation and Reduction Reactions: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro[1,3]oxazolo[5,4-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various molecular targets.
Biological Studies: It is used in studies exploring its effects on biological systems, including its potential as an antiviral or anticancer agent.
Chemical Research: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 5-Chloro[1,3]oxazolo[5,4-B]pyridine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The exact pathways and molecular interactions involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives: These compounds share a similar oxazole-pyridine fused ring system and have been studied for their anticancer activity.
Isoxazolo[4,5-b]pyridine Derivatives: These compounds also feature a fused oxazole-pyridine ring system and exhibit various biological activities, including antibacterial and anticancer properties.
Uniqueness
5-Chloro[1,3]oxazolo[5,4-B]pyridine is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in medicinal chemistry and chemical research.
Properties
Molecular Formula |
C6H3ClN2O |
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Molecular Weight |
154.55 g/mol |
IUPAC Name |
5-chloro-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H |
InChI Key |
YVRMUCFWSFGAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=CO2)Cl |
Origin of Product |
United States |
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